molecular formula C24H50O4S B1619587 Didodecyl sulfate CAS No. 2649-11-8

Didodecyl sulfate

Cat. No. B1619587
CAS RN: 2649-11-8
M. Wt: 434.7 g/mol
InChI Key: DSAJRCNSPOSHPL-UHFFFAOYSA-N
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Description

Didodecyl sulfate is a surfactant and anionic detergent . It belongs to the class of sulfates and is commonly used in various applications due to its amphiphilic nature. Its chemical formula is C24H50O4S , and it has a molecular weight of approximately 434.73 g/mol .

Scientific Research Applications

Gemini Surfactant Preparation and Performance

Micelle Structure Analysis

Calcium Didodecyl Sulfate (CDS) micelles have been studied using Small Angle X-ray Scattering (SAXS). The research revealed that CDS micelles are prolate ellipsoidal in shape, providing insights into the structure of micelles with divalent counter-ions, unlike conventional surfactants (P. Mahapatra et al., 2015).

Environmental Applications

Didodecyl sulfate, as part of sulfate solutions, has been studied in the electrochemical degradation of contaminants. This research showed that sulfate can yield higher electro-oxidation rates for organic contaminants, indicating its potential application in wastewater treatment (A. Farhat et al., 2015).

Electrochemical Oxidation

In the context of electrochemical oxidation, the conversion of sulfide to sulfate using boron-doped diamond anodes has been studied. This process showed high efficiency in converting sulfide ions to sulfate, relevant for treating geothermal brines and other industrial effluents (Katie Waterston et al., 2007).

Improved Sensitivity in Chromatography

Didodecyldimethylammonium bromide, related to didodecyl sulfate, has been used to coat columns for high-speed ion chromatography. This has significantly improved the sensitivity and speed of chromatographic separations of various anions (P. Hatsis & C. Lucy, 2003).

Surfactant Interaction Studies

Research on the adsorption and desorption of didodecyldimethylammonium bromide, a cationic surfactant, has provided insights into its interaction with mica surfaces, especially in the presence of anionic surfactants like sodium dodecyl sulfate (Finian J Allen et al., 2018).

Deinking with Anionic Gemini Surfactant

A study on old newsprint deinking using anionic gemini surfactant, including didodecyl oxyethyl disodium sulphate, showed improved deinking performance. This suggests its potential use in paper recycling processes (Wu Shou-xiang, 2006).

Future Directions

: Sigma-Aldrich - Didodecyl Sulfate

properties

IUPAC Name

didodecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJRCNSPOSHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332496
Record name Didodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2649-11-8
Record name Didodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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